molecular formula C15H17N3O B8524326 4-[2-(4-Phenylbutan-2-ylidene)hydrazinyl]pyridin-2(1H)-one CAS No. 878232-99-6

4-[2-(4-Phenylbutan-2-ylidene)hydrazinyl]pyridin-2(1H)-one

Cat. No. B8524326
M. Wt: 255.31 g/mol
InChI Key: AZAPZQDVFYTHIM-UHFFFAOYSA-N
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Patent
US08148529B2

Procedure details

In accordance with the same procedures as in Step 2 of Preparation 1, except for using 4-hydrazino-1H-pyridin-2-one (5.39 g, 43.1 mmol) prepared in Step 1 of Preparation 1 and benzylacetone (9.70 ml, 64.6 mmol), the titled compound was obtained as a white solid. (Yield: 66.5%) The product was used in the subsequent reaction without further purification.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)[NH2:2].[CH2:10]([CH2:17][C:18](=O)[CH3:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:19][C:18](=[N:2][NH:1][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)[CH2:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
N(N)C1=CC(NC=C1)=O
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Step 2 of Preparation 1

Outcomes

Product
Name
Type
product
Smiles
CC(CCC1=CC=CC=C1)=NNC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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